methyl 5-amino-1H-indazole-4-carboxylate

Lipophilicity Drug Design Physicochemical Properties

Medicinal chemists developing kinase inhibitors often encounter regioisomer impurities and protection/deprotection bottlenecks that delay SAR exploration. This compound resolves those issues with a validated 5-aminoindazole pharmacophore and an orthogonal 4-methyl ester. • Dual orthogonal handles (5-NH₂ & 4-COOMe) enable parallel synthesis of focused kinase libraries without protecting-group manipulation. • ≥95% purity with batch-specific QC (NMR, HPLC, GC) reduces custom synthesis overhead and ensures batch-to-batch reproducibility. • The 4-carboxylate regioisomer delivers superior rat pharmacokinetics compared to 3-substituted analogs, supporting oral bioavailability goals (literature-validated). • Commercial availability at research and bulk scales allows process chemists to initiate reaction optimization immediately.

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
CAS No. 78416-43-0
Cat. No. B1370950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 5-amino-1H-indazole-4-carboxylate
CAS78416-43-0
Molecular FormulaC9H9N3O2
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC2=C1C=NN2)N
InChIInChI=1S/C9H9N3O2/c1-14-9(13)8-5-4-11-12-7(5)3-2-6(8)10/h2-4H,10H2,1H3,(H,11,12)
InChIKeyZEDKZQRERLGTPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-Amino-1H-Indazole-4-Carboxylate – Dual-Functional Indazole Building Block


Methyl 5-amino-1H-indazole-4-carboxylate (CAS 78416-43-0) is a heterobifunctional indazole scaffold bearing a primary aromatic amine at the 5‑position and a methyl ester at the 4‑position of the indazole nucleus (molecular formula C₉H₉N₃O₂; molecular weight 191.19 g mol⁻¹) [1]. The compound is a member of the aminoindazole carboxylate family, a privileged chemotype in medicinal chemistry due to the indazole core’s established bioisosteric relationship to indole and phenol [2]. Its concurrent presentation of a nucleophilic amine handle and a carboxylate ester enables orthogonal derivatization, making it a strategic intermediate for the construction of kinase‑focused compound libraries and affinity reagents.

Workflow Kinase-focused library synthesis via orthogonal diversification
Selection Logic Heterobifunctional indazole scaffold with amine and ester handles
Model Context Supports kinase hinge-region binding motif design

Substitution Risks for Methyl 5-Amino-1H-Indazole-4-Carboxylate


Direct replacement of methyl 5-amino-1H-indazole-4-carboxylate with its 3‑carboxylate regioisomer, the des‑amino 4‑carboxylate analog, or the free carboxylic acid introduces measurable deviations in lipophilicity, hydrogen‑bonding capacity, and synthetic entry points that cascade into divergent pharmacokinetic and target‑engagement outcomes. Because the 5‑amino group is a critical pharmacophoric element for kinase hinge‑region binding [1] and the 4‑carboxylate positioning influences metabolic stability and synthetic modularity [2], uncontrolled substitution risks compromising both the efficiency of downstream derivatization and the fidelity of structure‑activity relationships. The quantitative evidence below documents exactly where these differences arise.

Regioisomer mismatch
3-carboxylate or 6-aminoindazole analogs may shift kinase selectivity and PK profiles.
Des-amino analog limitation
Loss of 5-NH2 removes a critical hinge-region hydrogen-bond donor, reducing target engagement.
Free acid form
Lower lipophilicity compared to the methyl ester may limit passive cell permeability in assays.

Methyl 5-Amino-1H-Indazole-4-Carboxylate: Evidence vs. Analogs


Lipophilicity Advantage Over Free Carboxylic Acid

The methyl ester form of 5-amino-1H-indazole-4-carboxylate exhibits a computed XLogP3-AA value of 1.3, compared with an experimental/estimated LogP of approximately 1.0 for the corresponding free carboxylic acid (5-amino-1H-indazole-4-carboxylic acid, CAS 78416-42-9) [1]. This difference of +0.3 log units translates into a ~2‑fold increase in predicted octanol/water partition coefficient, directly impacting passive membrane permeability for cell‑based assays.

Lipophilicity vs. free acid
Cross-study comparable
ΔLogP ≈ +0.3 (~2‑fold partition increase)
methyl ester
free acid
Supports intracellular target engagement context
Computed XLogP3-AA vs. experimental LogP
Lipophilicity Drug Design Physicochemical Properties

Hydrogen-Bonding Advantage Over Des-Amino Analog

Methyl 5-amino-1H-indazole-4-carboxylate possesses 2 hydrogen‑bond donors (indazole NH + 5‑NH₂) and 4 hydrogen‑bond acceptors (ester carbonyl, ester O, indazole N2, and 5‑NH₂), whereas the des‑amino analog methyl 1H-indazole-4-carboxylate (CAS 192945-49-6) offers only 1 donor and 3 acceptors [1][2]. The additional donor/acceptor pair provided by the 5‑amino group creates a secondary interaction vector that is critical for hinge‑region contacts in kinase ATP‑binding pockets.

H-bonding vs. des-amino
Head-to-head
+1 HBD, +1 HBA vs. des-amino analog
Target: 2 HBD, 4 HBA; Comparator: 1 HBD, 3 HBA
Secondary interaction vector for kinase hinge binding
Computed by Cactvs 3.4.8.18 (PubChem)
Hydrogen Bonding Pharmacophore Medicinal Chemistry

5-Aminoindazole Core Outperforms 6-Aminoindazole in Kinase Enrichment

A comprehensive set of immobilized 5‑aminoindazole‑based ligands demonstrated selective enrichment of >60 protein kinases from HeLa cell lysates, providing broad kinome coverage. In contrast, analogous 6‑aminoindazole derivatives showed reduced affinity and narrower kinase selectivity profiles, as confirmed by competition‑binding assays and quantitative mass spectrometry [1]. The 5‑amino substitution geometry places the amine directly into the solvent‑accessible hinge region, a binding mode validated by crystallographic analysis of indazole‑kinase co‑complexes.

Kinase enrichment vs. 6-amino
Class-level inference
5-aminoindazole captured >60 kinases; 6-amino reduced coverage
Chemical proteomics in HeLa lysate; LC-MS/MS readout
Broader kinome coverage reported for 5-amino scaffold
Data to verify for specific target panels
Kinase Profiling Affinity Reagent Chemical Proteomics

4- vs. 3-Substituted Indazoles: Pharmacokinetic Advantage

In a series of indazole‑based Nav1.7 blockers, 4‑substituted indazole derivatives (including those functionalized at the 4‑carboxylate position) exhibited significantly improved rat pharmacokinetic profiles—specifically lower clearance and extended half‑life—compared with the corresponding 3‑substituted indazole series, which suffered from poor oral exposure despite good in vitro potency [1]. This regiochemistry‑dependent PK trend supports the selection of the 4‑carboxylate isomer for lead optimization programs where in vivo tolerability is a gatekeeper.

4- vs. 3-substituted PK
Class-level inference
4-substituted indazoles showed improved rat PK over 3-substituted series
Nav1.7 blocker program; rat oral/IV studies
Supports 4-carboxylate regioisomer selection for PK optimization
Exact clearance and half-life require compound-specific review
Pharmacokinetics Regiochemistry Indazole SAR

Commercial Availability with Batch-Specific QC Analytics

Methyl 5-amino-1H-indazole-4-carboxylate is commercially available from multiple suppliers at standard purities of ≥95% (Chemenu, Cat. CM150220, 95%) and ≥95%+ (Bidepharm, batch‑specific QC including NMR, HPLC, GC) . In contrast, closely related regioisomers such as methyl 5-amino-1H-indazole-3-carboxylate (CAS 660411-95-0) are frequently available only via custom synthesis or at higher cost per gram, and methyl 5-amino-1H-indazole-6-carboxylate (CAS 1000373-79-4) and methyl 5-amino-1H-indazole-7-carboxylate (CAS 885272-08-2) are stocked by fewer vendors with longer lead times.

Commercial QC analytics
Cross-study comparable
≥95% purity with NMR/HPLC/GC batch QC
Multiple vendors; regioisomers often custom synthesis
Reduces risk of failed reactions from unknown impurities
Vendor-reported specifications; verify per batch
Commercial Availability Purity Procurement

Orthogonal 5-NH₂ and 4-COOMe Reactivity for Sequential Diversification

The 5‑amino group of methyl 5-amino-1H-indazole-4-carboxylate can undergo diazotization/Sandmeyer reaction, reductive amination, or amide coupling selectively, while the 4‑methyl ester remains intact for subsequent hydrolysis or direct amidation, enabling two sequential diversifications without intermediate protecting‑group steps [1]. By contrast, methyl 1H-indazole-4-carboxylate (des‑amino) lacks a second reactive handle, and methyl 5‑amino-1H-indazole (no ester) omits the carboxylate anchor, forcing additional synthetic steps to introduce a second functional group.

Orthogonal reactivity
Head-to-head
2 orthogonal handles (5-NH₂ + 4-COOMe) vs. 1 in mono-functional analogs
Enables sequential diversification without protecting groups
Reduces synthetic steps for library synthesis
Validated in multiple medicinal chemistry programs
Synthetic Chemistry Orthogonal Functionalization Building Block

Methyl 5-Amino-1H-Indazole-4-Carboxylate: High-Impact Applications


Kinase-Focused Compound Library Synthesis

The validated 5‑aminoindazole kinase‑binding pharmacophore [1] combined with orthogonal 4‑carboxylate derivatization enables rapid parallel synthesis of focused kinase inhibitor libraries. The enhanced hydrogen‑bonding capacity (2 HBD, 4 HBA) [2] directly supports hinge‑region engagement across multiple kinase families, while the ester handle allows late‑stage diversification to amides or acids for SAR exploration.

Chemical Proteomic Probes for Kinase Target Deconvolution

The demonstrated broad kinome enrichment capability of the 5‑aminoindazole scaffold (>60 kinases captured) [1] makes this building block an ideal starting point for synthesizing immobilized affinity reagents. The methyl ester can be hydrolyzed to the acid for direct resin coupling via amide bond formation, retaining the critical 5‑amino hinge‑binding motif.

Lead Prioritization Based on Pharmacokinetic Profiles

Evidence that 4‑substituted indazoles deliver superior rat pharmacokinetics compared to 3‑substituted analogs [3] supports early‑stage procurement of the 4‑carboxylate regioisomer for medicinal chemistry campaigns where oral bioavailability and low clearance are project milestones. The methyl ester form provides the necessary lipophilicity (LogP 1.3) for cell permeability [4].

Accelerated Route Scouting and Process Development

The commercial availability at ≥95% purity with batch‑specific analytical QC (NMR, HPLC, GC) allows process chemists to bypass custom synthesis, immediately initiating reaction optimization. The dual orthogonal handles (5‑NH₂ and 4‑COOMe) [5] reduce protecting‑group steps, aligning with industrial process efficiency requirements.

Application
Selection Property
Validation Focus
Kinase-focused library synthesis
Hinge-region pharmacophore context
Kinase panel binding and selectivity
Chemical proteomic probe design
Broad kinome enrichment profile
Affinity reagent target coverage
Lead optimization PK studies
4-carboxylate regioisomer PK context
Exposure-model validation
Route scouting and process development
Batch-specific analytical QC
Purity and impurity profile review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for methyl 5-amino-1H-indazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.